molecular formula C8H9IN4 B2555569 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole CAS No. 1354703-70-0

4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole

Cat. No.: B2555569
CAS No.: 1354703-70-0
M. Wt: 288.092
InChI Key: OCSKNDFCGPCHMX-UHFFFAOYSA-N
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Description

4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and two methyl groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-iodo-3-pyrazolecarboxaldehyde with 1,5-dimethylhydrazine under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization and subsequent iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution and coupling reactions, while the methyl groups influence its steric and electronic characteristics.

Properties

IUPAC Name

4-(4-iodo-1H-pyrazol-5-yl)-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN4/c1-5-6(3-11-13(5)2)8-7(9)4-10-12-8/h3-4H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKNDFCGPCHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=C(C=NN2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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